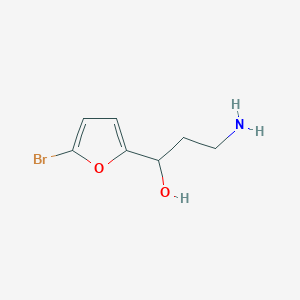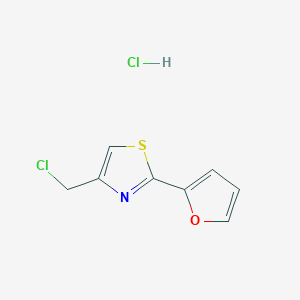
4-(Chloromethyl)-2-(furan-2-yl)-1,3-thiazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-2-(furan-2-yl)-1,3-thiazole hydrochloride is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-(furan-2-yl)-1,3-thiazole hydrochloride typically involves the reaction of furan-2-carbaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then chloromethylated using chloromethyl methyl ether in the presence of a base such as sodium hydroxide. The final product is obtained as a hydrochloride salt by treating the chloromethylated thiazole with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Chloromethyl)-2-(furan-2-yl)-1,3-thiazole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The furan ring can undergo oxidation to form furan-2,5-dione derivatives.
Reduction Reactions: The thiazole ring can be reduced to form dihydrothiazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alcohols), solvents (ethanol, methanol), and bases (sodium hydroxide, potassium carbonate).
Oxidation Reactions: Oxidizing agents (potassium permanganate, hydrogen peroxide), solvents (acetic acid, water).
Reduction Reactions: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ether, tetrahydrofuran).
Major Products Formed
Substitution Reactions: Amino, thio, and alkoxy derivatives of the thiazole compound.
Oxidation Reactions: Furan-2,5-dione derivatives.
Reduction Reactions: Dihydrothiazole derivatives.
Applications De Recherche Scientifique
4-(Chloromethyl)-2-(furan-2-yl)-1,3-thiazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its thiazole and furan moieties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 4-(Chloromethyl)-2-(furan-2-yl)-1,3-thiazole hydrochloride is primarily attributed to its ability to interact with biological macromolecules. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzymatic activity and disruption of cellular processes. The furan and thiazole rings contribute to the compound’s binding affinity and specificity for molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Furan-2-yl)-1,3-thiazole: Lacks the chloromethyl group, resulting in different reactivity and applications.
4-(Bromomethyl)-2-(furan-2-yl)-1,3-thiazole: Similar structure but with a bromomethyl group, leading to different substitution reactions.
4-(Chloromethyl)-2-(thiophen-2-yl)-1,3-thiazole: Contains a thiophene ring instead of a furan ring, affecting its chemical properties and applications.
Uniqueness
4-(Chloromethyl)-2-(furan-2-yl)-1,3-thiazole hydrochloride is unique due to the presence of both a chloromethyl group and a furan ring, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential as a pharmacophore make it a valuable compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C8H7Cl2NOS |
|---|---|
Poids moléculaire |
236.12 g/mol |
Nom IUPAC |
4-(chloromethyl)-2-(furan-2-yl)-1,3-thiazole;hydrochloride |
InChI |
InChI=1S/C8H6ClNOS.ClH/c9-4-6-5-12-8(10-6)7-2-1-3-11-7;/h1-3,5H,4H2;1H |
Clé InChI |
YIMPLINWSNWLDY-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C2=NC(=CS2)CCl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



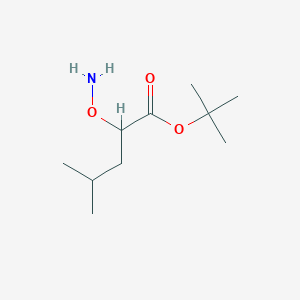
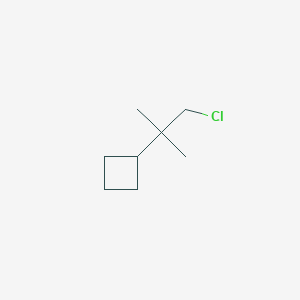

![4-Methyl-2-[(methylsulfanyl)methyl]pyrimidine-5-carboxylic acid](/img/structure/B13157254.png)
![1-[2-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one](/img/structure/B13157263.png)
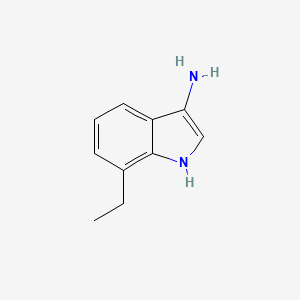
![1-Cyclopropyl-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13157280.png)
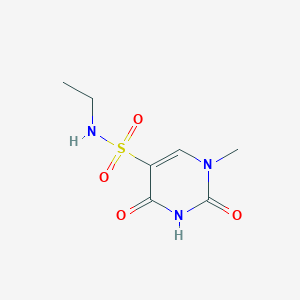

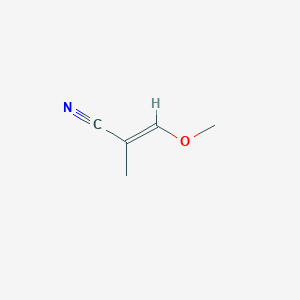
![(1R)-1-{2-chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol](/img/structure/B13157302.png)
